
5-(Propan-2-yl)pyrazin-2-amine
Descripción general
Descripción
5-(Propan-2-yl)pyrazin-2-amine is a useful research chemical . It has a molecular weight of 137.18 and its molecular formula is C7H11N3 . The IUPAC name for this compound is 5-isopropyl-2-pyrazinamine .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring with an isopropyl group and an amine group attached . The InChI code for this compound is 1S/C7H11N3/c1-5(2)6-3-10-7(8)4-9-6/h3-5H,1-2H3,(H2,8,10) .Physical and Chemical Properties Analysis
This compound is a neat product . It has a molecular weight of 137.18 and its molecular formula is C7H11N3 . The InChI code for this compound is 1S/C7H11N3/c1-5(2)6-3-10-7(8)4-9-6/h3-5H,1-2H3,(H2,8,10) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Analysis
Facile Synthesis and Nonlinear Optical Properties : A study demonstrated the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides using a Suzuki cross-coupling reaction involving pyrazin-2-amine. This process was significant in exploring the electronic and nonlinear optical properties of the synthesized compounds, which could have potential applications in the field of materials science and photonics (Ahmad et al., 2021).
Novel Synthetic Method for Triazolo[4,3-a]pyrazin-3-amines : Research involved a novel synthetic method for producing [1,2,4]triazolo[4,3-a]pyrazin-3-amines from 1-(pyrazin-2-yl)guanidine derivatives. This method can be applied to various types of halogenated pyrazines, showing promise in the development of new chemical entities (Li et al., 2019).
Radiation-Induced Hydrogel Modification : In a study exploring the modification of poly vinyl alcohol/acrylic acid hydrogels, pyrazin-2-amine was used as one of the amine compounds for the condensation reaction. This research contributes to the field of polymer science, particularly in the development of materials with potential medical applications (Aly & El-Mohdy, 2015).
Chemical Activity Calculations in Pyrazole Derivatives : A study conducted combined XRD and DFT studies to understand the impact of intramolecular hydrogen bonding on pyrazole derivatives. It highlighted the significance of these interactions in the reactivity of compounds containing pyrazin-2-amine, which is relevant in the field of medicinal chemistry (Szlachcic et al., 2020).
Molecular Docking and Drug Design
Molecular Docking Studies of Furanyl Derivatives : The research on furanyl derivatives, including pyrazin-2-amine compounds, utilized structure- and ligand-based computational design strategies. This study is crucial in the design of adenosine A2A receptor antagonists, contributing to the development of new therapeutic agents (Muñoz-Gutiérrez et al., 2016).
Investigation of a Dipeptidyl Peptidase IV Inhibitor : A study synthesized a novel series of beta-amino amides incorporating fused heterocycles, including pyrazin-2-amine, as inhibitors of dipeptidyl peptidase IV for the treatment of type 2 diabetes. This signifies the role of pyrazin-2-amine derivatives in the development of new diabetes medications (Kim et al., 2005).
Molecular Docking Studies of Thiazole Derivatives : Research involving molecular docking studies of thiazole derivatives, including those with pyrazin-2-amine, provided insights into their pharmacological importance. This is significant in the field of drug design and development (Venil et al., 2021).
Propiedades
IUPAC Name |
5-propan-2-ylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5(2)6-3-10-7(8)4-9-6/h3-5H,1-2H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRMJEMKFCDJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B3083273.png)

![8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B3083288.png)
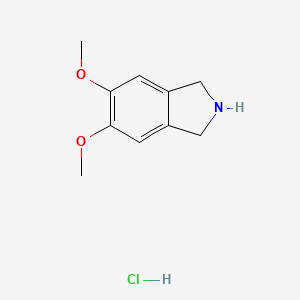
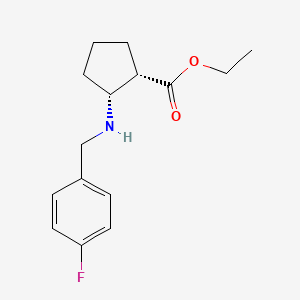
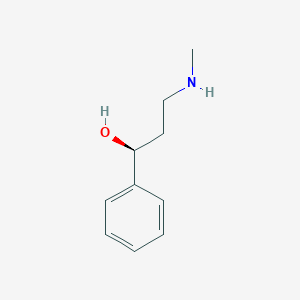
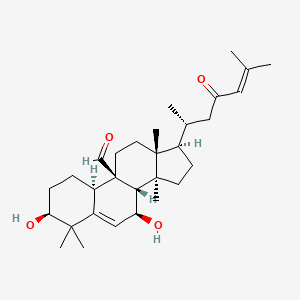
![(8S,9S,10R,13R,14S,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B3083355.png)
![4-(2,3-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083360.png)
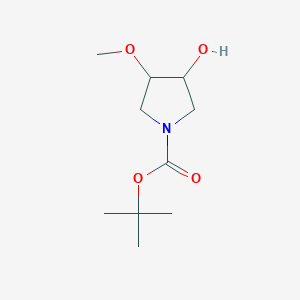
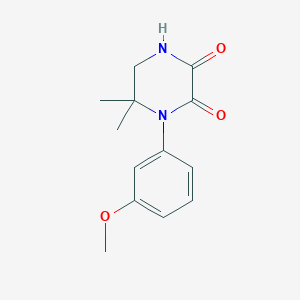
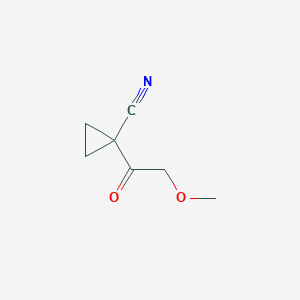
![4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3083384.png)

